molecular formula C24H29N3O4 B2649695 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627487-96-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2649695
CAS No.: 627487-96-1
M. Wt: 423.513
InChI Key: BCLKIBFQDREELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolone core structure, which is often associated with significant biological activity. The presence of multiple functional groups, including a dimethylamino group, a hydroxy group, and an isonicotinoyl moiety, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors to form the pyrrolone ring. Common reagents used in this step include amines, aldehydes, and ketones under acidic or basic conditions.

    Functional Group Introduction: The introduction of the dimethylamino, hydroxy, and isonicotinoyl groups can be achieved through various substitution reactions. For example, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine, while the hydroxy group can be introduced through hydroxylation reactions.

    Final Assembly: The final step involves the coupling of the pyrrolone core with the propoxyphenyl group, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Coupling Reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as temperature and pH control.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound is of interest in the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways, including its potential as an anticancer or antimicrobial agent.

    Chemical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex molecules, serving as a building block for the development of new chemical entities.

    Material Science: The compound’s unique properties may be explored for applications in material science, such as the development of novel polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the isonicotinoyl moiety may interact with nicotinic acetylcholine receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one can be compared with similar compounds such as:

    Pyrrolone Derivatives: Compounds with a similar pyrrolone core structure, which may exhibit comparable biological activities.

    Isonicotinoyl Derivatives: Compounds containing the isonicotinoyl moiety, which are often explored for their antimicrobial and anticancer properties.

    Dimethylamino Substituted Compounds: Molecules with a dimethylamino group, which are commonly studied for their effects on neurotransmitter systems.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-4-15-31-19-8-5-7-18(16-19)21-20(22(28)17-9-11-25-12-10-17)23(29)24(30)27(21)14-6-13-26(2)3/h5,7-12,16,21,28H,4,6,13-15H2,1-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMEXJSEWPCJZ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.